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For researchers in epigenetics and drug discovery, the specificity of a chemical probe is

paramount. This guide provides a detailed comparison of the cross-reactivity profiles of two

prominent PRMT6 inhibitors, SGC6870 and EPZ020411, against a panel of other

methyltransferases. The data presented herein, supported by detailed experimental protocols,

will aid researchers in selecting the most appropriate tool for their specific scientific inquiries

into the biological functions of Protein Arginine Methyltransferase 6 (PRMT6).

Protein Arginine Methyltransferase 6 (PRMT6) is a key enzyme that catalyzes the asymmetric

dimethylation of arginine residues on both histone and non-histone proteins, playing a crucial

role in various cellular processes including transcriptional regulation, DNA repair, and signal

transduction.[1] The development of potent and selective inhibitors for PRMT6 is essential for

dissecting its physiological and pathological roles. Here, we compare the selectivity of two

widely used PRMT6 inhibitors: SGC6870, a first-in-class allosteric inhibitor, and EPZ020411, a

potent tool compound.

Potency and Selectivity Profile
SGC6870, also known as (R)-2, is a potent and highly selective allosteric inhibitor of PRMT6

with a reported IC50 of 77 nM.[2][3] In contrast, EPZ020411 is another potent PRMT6 inhibitor

with an IC50 of 10 nM.[4][5] While both compounds effectively inhibit PRMT6, their cross-

reactivity with other methyltransferases differs significantly, a critical consideration for

interpreting experimental results.
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SGC6870: A Highly Selective PRMT6 Inhibitor
SGC6870 has demonstrated exceptional selectivity for PRMT6. It has been profiled against a

broad panel of 33 methyltransferases, including 8 protein arginine methyltransferases (PRMTs),

21 protein lysine methyltransferases (PKMTs), 3 DNA methyltransferases (DNMTs), and 1 RNA

methyltransferase. At concentrations of 1 µM and 10 µM, SGC6870 showed potent inhibition of

PRMT6 but no significant activity against the other 32 methyltransferases tested.[6] This high

degree of selectivity makes SGC6870 an invaluable tool for specifically probing the functions of

PRMT6.

Table 1: Cross-reactivity of SGC6870 against a panel of methyltransferases.

Methyltransferase
% Inhibition at 1 µM
SGC6870

% Inhibition at 10 µM
SGC6870

PRMT6 >95% >95%

PRMT1 <10% <10%

PRMT3 <10% <10%

PRMT4 (CARM1) <10% <10%

PRMT5 <10% <10%

PRMT7 <10% <10%

PRMT8 <10% <10%

EZH2 <10% <10%

G9a <10% <10%

SETD7 <10% <10%

... (and 22 other

methyltransferases)
<10% <10%

Data summarized from Shen et al., J Med Chem 2021.

EPZ020411: A Potent but Less Selective Inhibitor
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EPZ020411 is a potent inhibitor of PRMT6, but it exhibits some cross-reactivity with other

PRMTs, particularly PRMT1 and PRMT8.[5][7] While it is over 100-fold selective for PRMT6

compared to several other histone methyltransferases like PRMT3, PRMT4, PRMT5, and

PRMT7, its activity against PRMT1 (IC50 = 119 nM) and PRMT8 (IC50 = 223 nM) should be

considered when designing and interpreting experiments.[7][8]

Table 2: Potency of EPZ020411 against various PRMTs.

Methyltransferase IC50 (nM)

PRMT6 10

PRMT1 119

PRMT8 223

PRMT3 >10,000

PRMT4 (CARM1) >10,000

PRMT5 >10,000

PRMT7 >10,000

Data summarized from Mitchell et al., ACS Med Chem Lett 2015 and other sources.

Experimental Protocols
The inhibitory activity and selectivity of both SGC6870 and EPZ020411 were primarily

determined using a radiometric biochemical assay.

Radiometric Methyltransferase Assay
This assay measures the transfer of a radiolabeled methyl group from the cofactor S-adenosyl-

L-methionine (SAM) to a substrate by the methyltransferase.

Materials:

Recombinant methyltransferase enzyme (e.g., PRMT6)
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Peptide or protein substrate (e.g., Histone H3 peptide)

[³H]-SAM (S-adenosyl-L-[methyl-³H]-methionine)

Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)

Inhibitor compound (SGC6870 or EPZ020411) dissolved in DMSO

Phosphocellulose filter paper

Scintillation cocktail

Scintillation counter

Procedure:

Prepare a reaction mixture containing the assay buffer, substrate, and the methyltransferase

enzyme.

Add the inhibitor compound at various concentrations (or DMSO as a vehicle control).

Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10 minutes at room

temperature) to allow for binding.

Initiate the methylation reaction by adding [³H]-SAM.

Incubate the reaction at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes).

Stop the reaction by spotting the reaction mixture onto phosphocellulose filter paper.

Wash the filter paper extensively with a wash buffer (e.g., 50 mM sodium carbonate, pH 9.0)

to remove unincorporated [³H]-SAM.

Dry the filter paper and place it in a scintillation vial with a scintillation cocktail.

Quantify the amount of incorporated radioactivity using a scintillation counter.

Calculate the percentage of inhibition at each inhibitor concentration relative to the vehicle

control and determine the IC50 value by fitting the data to a dose-response curve.
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Signaling Pathway and Mechanism of Inhibition
PRMT6 asymmetrically dimethylates histone H3 at arginine 2 (H3R2me2a), a modification

associated with transcriptional repression. Both SGC6870 and EPZ020411 inhibit this activity,

leading to a reduction in H3R2me2a levels.
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Caption: Inhibition of PRMT6 by SGC6870 or EPZ020411 blocks the methylation of Histone H3

at Arginine 2.

Experimental Workflow for Inhibitor Profiling
The process of characterizing the cross-reactivity of a methyltransferase inhibitor involves a

systematic workflow.
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Caption: Workflow for determining the selectivity profile of a methyltransferase inhibitor.

Conclusion
Both SGC6870 and EPZ020411 are valuable chemical tools for studying the biology of

PRMT6. For experiments demanding the highest level of specificity for PRMT6, the exceptional

selectivity profile of SGC6870 makes it the superior choice. EPZ020411, while highly potent,

has known off-target activities against PRMT1 and PRMT8 that must be taken into account

during experimental design and data interpretation. Researchers should carefully consider the

specific requirements of their studies when selecting a PRMT6 inhibitor to ensure the

generation of robust and unambiguous results.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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